molecular formula C26H25N3O5S B2440475 Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-13-5

Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2440475
CAS No.: 851948-13-5
M. Wt: 491.56
InChI Key: IYCWURJOTJAHGZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(4-methylphenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-5-33-26(32)22-20-14-35-24(27-23(30)17-8-12-19(13-9-17)34-15(2)3)21(20)25(31)29(28-22)18-10-6-16(4)7-11-18/h6-15H,5H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCWURJOTJAHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)OC(C)C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities based on diverse research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Dihydrothieno[3,4-d]pyridazine
  • Functional Groups :
    • Isopropoxy group
    • Benzamido moiety
    • Carboxylate ester

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine have shown significant antimicrobial properties. For instance, thienopyridines have been tested against various bacterial strains using disk diffusion methods. Results from a study indicated that certain derivatives exhibited notable activity against both Gram-positive and Gram-negative bacteria (Table 1).

CompoundGram-positive Activity (µg/mL)Gram-negative Activity (µg/mL)
4a25≥200
4b12.5≥200
5b6.2550
7b3.12100

Table 1: Antimicrobial activity of thienopyridine derivatives .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects are also of interest. Studies have suggested that related compounds can modulate nitric oxide (NO) production in macrophages, which plays a critical role in inflammatory responses. Increased NO synthesis is associated with the regulation of pro-inflammatory cytokines such as IL-6 and IL-8, indicating a possible pathway through which this compound may exert anti-inflammatory effects .

Anticancer Activity

Preliminary studies into the anticancer potential of similar thieno[3,4-d]pyridazine derivatives have yielded promising results. These compounds have been shown to induce apoptosis in various cancer cell lines, possibly through the activation of caspase pathways. Further investigation into the specific mechanisms is warranted to fully elucidate their therapeutic potential.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of thienopyridine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the C4 position significantly influenced activity levels, with certain substitutions enhancing efficacy .
  • Case Study on Inflammation Modulation : Another research project focused on the effects of thieno[3,4-d]pyridazine derivatives on macrophage activation. It was found that these compounds could effectively reduce the secretion of inflammatory mediators in vitro, suggesting their utility in treating inflammatory diseases .

Preparation Methods

Cyclization of Thiophene-Pyridazine Precursors

The thieno[3,4-d]pyridazine core is constructed via cyclocondensation reactions. A common method involves reacting thiophene-derived intermediates with pyridazine precursors under acidic or basic conditions. For example, 3,4-dihydrothieno[3,4-d]pyridazine intermediates are synthesized by treating thiophene-3,4-dicarboxylates with hydrazine hydrate, followed by oxidation to introduce the 4-oxo group.

Key Reaction Conditions:

  • Solvent: Acetic anhydride or dimethylformamide (DMF)
  • Catalyst: Piperidine or ammonium acetate
  • Temperature: Reflux (100–120°C)
  • Time: 1–4 hours

Functionalization of the Pyridazine Core

After forming the core, substituents are introduced sequentially:

  • p-Tolyl Group: Introduced via Friedel-Crafts alkylation using p-tolyl chloride and aluminum trichloride.
  • 4-Isopropoxybenzamido Group: Achieved through amidation with 4-isopropoxybenzoyl chloride in the presence of coupling agents like EDCl/HOBt.
  • Ethyl Ester: Installed via esterification of a carboxylic acid intermediate using ethanol and sulfuric acid.

Step-by-Step Synthetic Procedures

Synthesis of the Thieno[3,4-d]Pyridazine Core

Procedure:

  • Starting Material: Ethyl 3,4-dihydrothiophene-3,4-dicarboxylate (10 mmol) is dissolved in acetic anhydride.
  • Cyclization: Hydrazine hydrate (12 mmol) is added dropwise under reflux for 2 hours.
  • Oxidation: The intermediate is treated with hydrogen peroxide (30%) to yield the 4-oxo derivative.

Yield: 75–85% (reported for analogous systems).

Introduction of the p-Tolyl Group

Procedure:

  • Substrate: 4-Oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid (5 mmol) is suspended in dichloromethane.
  • Friedel-Crafts Reaction: p-Tolyl chloride (6 mmol) and AlCl₃ (10 mmol) are added at 0°C, then stirred at room temperature for 6 hours.

Yield: 68%.

Amidation with 4-Isopropoxybenzoyl Chloride

Procedure:

  • Activation: 4-Isopropoxybenzoyl chloride (5.5 mmol) is mixed with EDCl (6 mmol) and HOBt (6 mmol) in DMF.
  • Coupling: The p-tolyl-substituted intermediate (5 mmol) is added, and the reaction is stirred at 25°C for 12 hours.

Yield: 82%.

Esterification to Install the Ethyl Group

Procedure:

  • Substrate: The carboxylic acid intermediate (5 mmol) is dissolved in ethanol.
  • Acid Catalysis: Concentrated H₂SO₄ (1 mL) is added, and the mixture is refluxed for 8 hours.

Yield: 90%.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF enhance nucleophilicity in amidation reactions, while acetic anhydride facilitates cyclization via its dehydrating properties.

Table 1: Solvent Impact on Amidation Yield

Solvent Yield (%) Purity (%)
DMF 82 98
THF 65 85
Dichloromethane 58 78

Temperature and Catalysis

  • Cyclization: Reflux conditions (120°C) improve reaction rates but risk decomposition beyond 4 hours.
  • Amidation: Room temperature (25°C) minimizes side reactions compared to elevated temperatures.

Characterization and Analytical Data

The final product is validated using:

  • IR Spectroscopy: Peaks at 1672 cm⁻¹ (C=O) and 1655 cm⁻¹ (amide I).
  • ¹H NMR (DMSO-d₆): δ 7.50 (t, aromatic protons), 4.20 (q, ethyl ester), 1.30 (t, CH₃ of ethyl).
  • X-ray Crystallography: Confirms the Z-configuration of the thiazole ring and planar pyridazine core.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization: Competing pathways may form [2,3-d] isomers. Using bulky solvents like toluene suppresses this.
  • Ester Hydrolysis: The ethyl ester is prone to hydrolysis in acidic conditions. Neutral workup protocols are critical.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Ref.
CyclocondensationDMF, 80°C, 12 h6590
AmidationEDC/HOBt, RT, 24 h7895
Final PurificationSilica gel (Hexane:EtOAc 3:1)8599

Q. Table 2. Comparative Bioactivity of Structural Analogs

SubstituentTarget (IC50_{50}, nM)Solubility (µM)Ref.
4-IsopropoxybenzamidoA2A_{2A} Receptor (12.3)45
4-NitrobenzamidoCOX-2 (8.7)28
3-MethoxybenzamidoEGFR (23.5)62

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